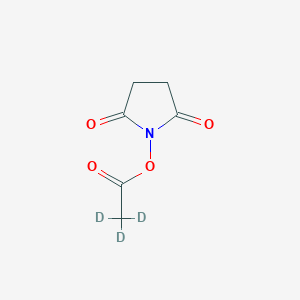
N-(acetoxy-d3)succinimide
説明
Synthesis Analysis
N-(acetoxy-d3)succinimide is synthesized using a method that involves the use of N-acetoxy-d3-succinimide (D3-NAS) instead of d6 acetic anhydride for chemical acetylation. This method has been reported by Bennet and coworkers.Molecular Structure Analysis
The molecular formula of N-(acetoxy-d3)succinimide is C6H4D3NO4 . Its molecular weight is 160.14 g/mol. The InChI Key is SIFCHNIAAPMMKG-FIBGUPNXSA-N.Chemical Reactions Analysis
N-(acetoxy-d3)succinimide is involved in various chemical reactions. For instance, it is used in the synthesis of peptides and proteins. It is also used in the labeling of biomolecules for various applications, including drug discovery, proteomics, and metabolomics.Physical And Chemical Properties Analysis
N-(acetoxy-d3)succinimide is a solid substance . It has a melting point of 133 °C .科学的研究の応用
Synthesis and Biological Potentials
Ketoesters Derivatives of Succinimides for Alzheimer’s Management
A study focused on synthesizing ketoesters derivatives of succinimides, exploring their anticholinesterase and antioxidant potentials. These compounds demonstrated significant inhibitory activities, suggesting a role in managing Alzheimer’s disease (Sadiq et al., 2015).
Spectral, Structural, and Quantum Properties
Another research investigated the spectral, structural, and quantum properties of N-(2-Hydroxyethyl) succinimide, complementing experimental findings with density functional theory calculations. This study provides insights into the molecular structure and properties of succinimide derivatives (Eşme & Sagdinc, 2019).
Catalysis and Chemical Reactions
Succinimide-N-Sulfonic Acid in Acetylation Reactions
Succinimide-N-sulfonic acid has been shown to efficiently catalyze acetylation reactions, suggesting its utility in industrial applications (Shirini & Khaligh, 2013).
Anticholinesterase, Antioxidant, and Antidiabetic Potentials
Succinimide derivatives have been synthesized and evaluated for their biological efficacy, including anti-inflammatory, anticholinesterase, and antidiabetic activities. Computational studies supported these findings, indicating potential pharmaceutical applications (Pervaiz et al., 2022).
Bioorganic Chemistry
- Therapeutic Applications of Succinimide Derivatives: Succinimide derivatives are recognized for their diverse therapeutic applications, including rolesas anticonvulsants, anti-inflammatory agents, antitumor, and antimicrobial agents. Research has focused on isolating and synthesizing these derivatives, evaluating their medicinal properties through structure-activity relationship analysis (Zhao et al., 2020).
- Synthesis and Antimicrobial Activity: Research has also been conducted on synthesizing succinimides and evaluating their antimicrobial activity. This includes exploring their use in biological and pharmacological applications, such as probes for protein structure and cancer therapy (Shetgiri & Nayak, 2006).
Proteomics and Bioinformatics
- Stable Isotope Labeling with N-acetoxy-D3-succinimide: This technique is used for derivatizing unmodified lysine residues at the protein level. The approach, named FASIL-MS, enables the quantitation of peptides with multiple in vivo-acetylated lysine residues, highlighting its significance in proteomic research (Vitko et al., 2016).
Chemistry and Material Science
- Ru (II)-Catalyzed C-H Activation: Research has shown that N-(acetoxy-d3)succinimide and its derivatives canbe involved in novel chemical reactions like Ru (II)-catalyzed C-H activation. This process results in the formation of pharmaceutically useful 3-arylated succinimide derivatives, underlining their potential in synthesizing complex molecules (Bettadapur, Lanke, & Prabhu, 2015).
- Succinimide Racemization Catalyzed by Dihydrogen Phosphate Ion: A computational study on the racemization mechanism of the succinimide intermediate in proteins and peptides revealed that dihydrogen phosphate ions can act as a catalyst. This process is significant in understanding aging and pathologies related to protein modifications (Takahashi, Kirikoshi, & Manabe, 2016).
Safety and Hazards
N-(acetoxy-d3)succinimide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2,2-trideuterioacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-4(8)11-7-5(9)2-3-6(7)10/h2-3H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCHNIAAPMMKG-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733460 | |
| Record name | 1-[(~2~H_3_)Ethanoyloxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(acetoxy-d3)succinimide | |
CAS RN |
372942-43-3 | |
| Record name | 1-[(~2~H_3_)Ethanoyloxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 372942-43-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate](/img/structure/B3334099.png)
![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)




![Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)](/img/structure/B3334145.png)



![(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]](/img/structure/B3334186.png)